

### In-Depth Technical Guide to 1-Deoxy-1morpholino-D-fructose (DMF)

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Compound of Interest

Compound Name: 1-Deoxy-1-morpholino-D-fructose

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This technical guide provides a comprehensive overview of the available data on **1-Deoxy-1-morpholino-D-fructose** (DMF), a synthetic fructose derivative with significant potential in various research and therapeutic areas. This document summarizes key solubility data, details experimental protocols, and visualizes associated biological pathways to support ongoing and future investigations.

# Core Data Presentation Solubility Data

Quantitative solubility data for **1-Deoxy-1-morpholino-D-fructose** is crucial for its application in various experimental and formulation settings. The following table summarizes the available solubility information.



Solvent	Solubility	Temperature	Notes
Methanol	19.60-20.40 mg/mL	Not Specified	Clear, colorless to faintly yellow solution.
Pyridine	50 mg/mL	Not Specified	Clear, faintly yellow solution.[1]
Water	Freely Soluble (Qualitative)	20°C	Based on the high water solubility of the parent compound, D-fructose (790 g/L at 20°C), DMF is expected to be highly soluble in water.[2] However, specific quantitative data for DMF is not readily available.
Ethanol	Sparingly Soluble (Qualitative)	Not Specified	The solubility of D- fructose in ethanol is significantly lower than in water, and this trend is expected to hold for DMF.[2]
DMSO	Soluble (Qualitative)	Not Specified	General solubility trends for similar carbohydrate derivatives suggest solubility in DMSO. Specific data for DMF is not available.

Note on Temperature Dependence: While specific studies on the temperature dependence of DMF solubility are not available, the solubility of its parent compound, D-fructose, in aqueous ethanol solutions is known to increase with temperature. It is reasonable to infer a similar positive correlation for DMF.



# Experimental Protocols Synthesis of 1-Deoxy-1-morpholino-D-fructose (Amadori Rearrangement)

**1-Deoxy-1-morpholino-D-fructose** is synthesized via the Maillard reaction, specifically through an Amadori rearrangement between D-fructose and morpholine. While a detailed, step-by-step protocol for this specific synthesis is not publicly available in the searched literature, a general procedure can be outlined based on the synthesis of similar Amadori compounds.[3]

#### General Procedure:

- Reaction Setup: D-fructose and morpholine are dissolved in a suitable solvent, often in the presence of a catalyst such as hydrogen sulfite.[3]
- Heating: The reaction mixture is heated to facilitate the condensation reaction and subsequent Amadori rearrangement. The reaction progress is typically monitored by techniques like Thin Layer Chromatography (TLC).
- Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by recrystallization or column chromatography, to yield pure 1-Deoxy-1-morpholino-D-fructose.[3]
- Characterization: The final product is characterized using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.[3]

## In Vitro Glycation Inhibition Assay (BSA-Fructose Model)

This assay is commonly used to screen for compounds that can inhibit the formation of advanced glycation end-products (AGEs). **1-Deoxy-1-morpholino-D-fructose** can be evaluated for its anti-glycation properties using this method.

#### Protocol Outline:



- Reaction Mixture Preparation: A reaction mixture is prepared containing Bovine Serum Albumin (BSA) as the model protein, a reducing sugar (D-fructose or D-glucose) as the glycating agent, and the test compound (DMF) at various concentrations. The reaction is typically carried out in a phosphate buffer (pH 7.4).[4]
- Incubation: The reaction mixtures are incubated at 37°C for an extended period (e.g., several days to weeks) to allow for the formation of AGEs.[4]
- Measurement of Glycation: The extent of glycation is quantified by measuring the fluorescence of the solutions (excitation ~360 nm, emission ~460 nm), as AGEs are characteristically fluorescent.[5] A decrease in fluorescence in the presence of the test compound indicates inhibition of AGE formation.
- Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the samples containing the test compound to that of the control (containing BSA and the sugar but no inhibitor).

# Mandatory Visualizations Signaling Pathways

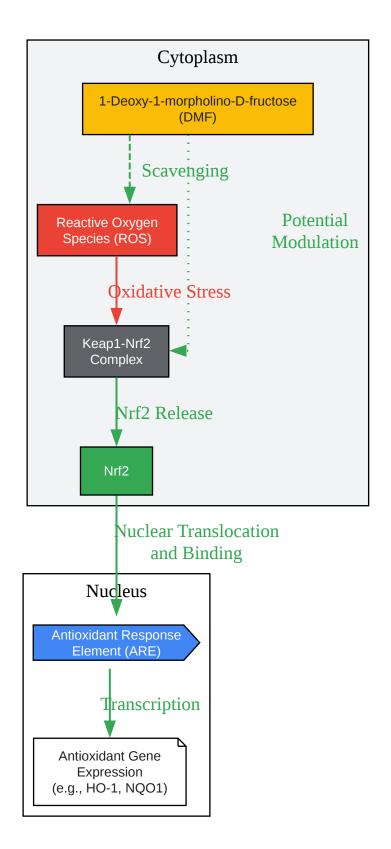
The biological activities of **1-Deoxy-1-morpholino-D-fructose**, particularly its antioxidant and anti-inflammatory effects, are likely mediated through the modulation of key cellular signaling pathways. Based on the known effects of fructose and related compounds, the following pathways are of significant interest.



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Caption: Putative Anti-Inflammatory Signaling Pathway of DMF.



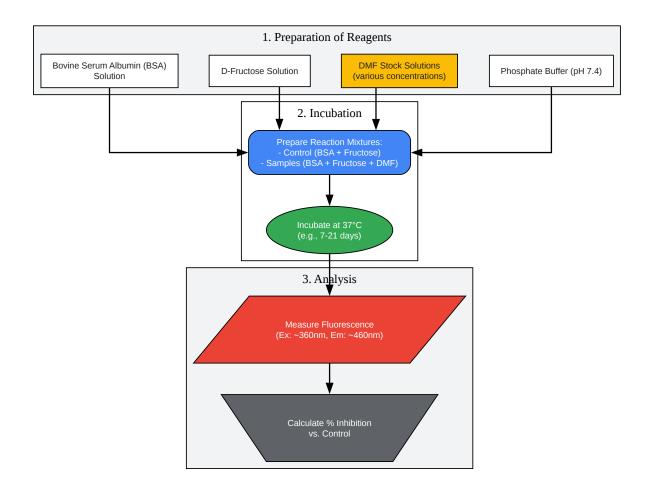
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Caption: Postulated Antioxidant Signaling Pathway of DMF.

### **Experimental Workflow**

The following diagram illustrates a typical workflow for assessing the anti-glycation activity of **1-Deoxy-1-morpholino-D-fructose**.





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Caption: Workflow for In Vitro Glycation Inhibition Assay.

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